molecular formula C14H17NO B5785898 3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one

3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one

Cat. No. B5785898
M. Wt: 215.29 g/mol
InChI Key: ADIMHYJEUFGPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one, commonly referred to as DMAC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of cyclohexenone derivatives and is known for its ability to act as an electron acceptor in various chemical reactions. In Additionally, we will list future directions for further research on this compound.

Mechanism of Action

DMAC acts as an electron acceptor in various chemical reactions. It has been shown to undergo reduction in the presence of reducing agents, resulting in the formation of a highly fluorescent compound. This fluorescence has been used in the analysis of various biological samples, including proteins, lipids, and nucleic acids.
Biochemical and Physiological Effects:
DMAC has been shown to have various biochemical and physiological effects. It has been shown to be toxic to various cell lines, including HeLa cells and HL-60 cells. Additionally, DMAC has been shown to induce apoptosis in these cell lines. DMAC has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

DMAC has several advantages for lab experiments. It is a highly fluorescent compound, making it useful in the analysis of various biological samples. Additionally, DMAC is relatively easy to synthesize, making it readily available for use in the laboratory setting. However, DMAC also has several limitations. It is highly toxic to various cell lines, making it difficult to use in certain experiments. Additionally, DMAC is not water-soluble, making it difficult to use in aqueous solutions.

Future Directions

There are several future directions for further research on DMAC. One potential area of research is the development of new synthesis methods for DMAC that are more efficient and cost-effective. Additionally, further research is needed to explore the biochemical and physiological effects of DMAC in more detail. Finally, DMAC has the potential to be used in various applications, including drug delivery and biosensing, and further research is needed to explore these potential applications.

Synthesis Methods

DMAC can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces the intermediate product, which can be further reacted with acetic anhydride and sodium acetate to yield DMAC. This synthesis method has been widely used in the laboratory setting and has been proven to be effective in producing high-quality DMAC.

Scientific Research Applications

DMAC has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe in the analysis of various biological samples, including proteins, lipids, and nucleic acids. DMAC has also been used in the synthesis of various organic compounds, including indoles, benzoxazoles, and benzimidazoles. Additionally, DMAC has been used in the development of various materials, including polymers, nanoparticles, and thin films.

properties

IUPAC Name

3-(3,4-dimethylanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-10-6-7-13(8-11(10)2)15-12-4-3-5-14(16)9-12/h6-9,15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIMHYJEUFGPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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